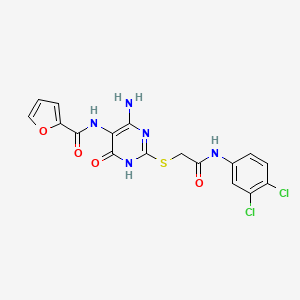
N-cyclobutyl-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-1,3-benzothiazole-6-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the benzothiazole family, which is known for its wide range of biological activities and medicinal applications.
Mechanism of Action
Target of Action
N-cyclobutyl-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to target various enzymes and receptors, including DprE1 , BRAFV600E kinase , and cholinesterases . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and neurotransmission.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the activity of their target enzymes, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways. For instance, they can inhibit the MAPK signaling pathway by targeting the BRAFV600E kinase . This pathway regulates critical cellular mechanisms, such as proliferation and survival . By inhibiting this pathway, benzothiazole derivatives can potentially control cellular proliferation and cancer development .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological effects, such asanti-inflammatory , analgesic , and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Preparation Methods
The synthesis of N-cyclobutyl-1,3-benzothiazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclobutanecarboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dioxane . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-cyclobutyl-1,3-benzothiazole-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-cyclobutyl-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antibacterial and antifungal agent, making it a valuable candidate for the development of new antimicrobial drugs.
Medicine: Research has indicated that benzothiazole derivatives, including this compound, exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and electroluminescence, for applications in sensors and display technologies.
Comparison with Similar Compounds
N-cyclobutyl-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-nitrobenzothiazole: Exhibits potent antibacterial activity.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
This compound stands out due to its unique cyclobutyl group, which enhances its biological activity and provides distinct chemical properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-cyclobutyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(14-9-2-1-3-9)8-4-5-10-11(6-8)16-7-13-10/h4-7,9H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSXIVRFKPELFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)

![2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2440048.png)
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2440050.png)

![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)


![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/new.no-structure.jpg)
![N-(1-cyanocyclopentyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2440061.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2440063.png)


![(E)-4-(Dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide](/img/structure/B2440066.png)
